The Chemical Properties, Reactivity, and Therapeutic Potential of 5-Bromo-3,4-dihydro-2(1H)-Quinazolinone
The Chemical Properties, Reactivity, and Therapeutic Potential of 5-Bromo-3,4-dihydro-2(1H)-Quinazolinone
Executive Summary
The 3,4-dihydroquinazolin-2(1H)-one core is a privileged heterocyclic scaffold in modern drug discovery, frequently leveraged for its structural rigidity and hydrogen-bonding capabilities[1]. The introduction of a bromine atom at the C5 position—yielding 5-bromo-3,4-dihydro-2(1H)-quinazolinone —transforms this passive pharmacophore into a highly versatile synthetic intermediate. This technical guide explores the physicochemical properties, structural reactivity, and validated synthetic methodologies for this compound, providing researchers with actionable, self-validating protocols for late-stage functionalization and medicinal chemistry applications.
Physicochemical Profiling
Understanding the baseline physical and electronic properties of 5-bromo-3,4-dihydro-2(1H)-quinazolinone is critical for predicting its behavior in both synthetic workflows and biological assays. The cyclic urea motif provides distinct hydrogen bond donor/acceptor sites, while the heavy bromine atom significantly increases lipophilicity[2].
Table 1: Quantitative Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 5-bromo-3,4-dihydro-1H-quinazolin-2-one |
| CAS Registry Number | 1103395-95-4[3] |
| Molecular Formula | C8H7BrN2O[2] |
| Molecular Weight | 227.06 g/mol [4] |
| XLogP3 (Predicted) | ~1.8 - 2.1 |
| Hydrogen Bond Donors | 2 (N1-H, N3-H) |
| Hydrogen Bond Acceptors | 1 (C2=O) |
| Reactive Halogen | C5-Bromo (sp2 hybridized) |
Structural Reactivity and Electronic Properties
The reactivity of 5-bromo-3,4-dihydro-2(1H)-quinazolinone is governed by the electronic interplay between the electron-withdrawing cyclic urea core and the sterically encumbered C5-bromine atom.
-
N1 and N3 Nitrogen Centers: The N1 nitrogen is conjugated with the aromatic ring, making it slightly more acidic (pKa ~10) than the benzylic N3 nitrogen. Selective alkylation can be achieved by carefully tuning the base strength (e.g., using NaH for N1 vs. milder bases for N3).
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C5-Bromo Handle: The bromine at the 5-position is ortho to the benzylic carbon (C4). While sterically hindered by the C4 methylene protons, the electron-deficient nature of the quinazolinone ring activates the C-Br bond for oxidative addition, making it an ideal candidate for transition-metal-catalyzed cross-coupling[1].
Reactivity profile and functionalization sites of 5-bromo-3,4-dihydro-2(1H)-quinazolinone.
Synthetic Methodologies
The foundational construction of the 3,4-dihydroquinazolin-2(1H)-one ring typically relies on the cyclization of ortho-aminobenzylamines with a one-carbon (C1) synthon[1].
Protocol 1: Core Scaffold Synthesis via C1 Synthon Cyclization
Objective: Synthesize 5-bromo-3,4-dihydro-2(1H)-quinazolinone from 2-amino-6-bromobenzylamine.
Causality & Design Rationale:
Using instead of phosgene gas mitigates severe inhalation hazards while delivering three equivalents of the reactive acyl chloride intermediate[1]. The reaction must be initiated at 0 °C to suppress intermolecular dimerization, favoring the entropically driven intramolecular cyclization that forms the cyclic urea. Triethylamine (
Step-by-Step Procedure:
-
Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve 2-amino-6-bromobenzylamine (1.0 equiv, 10 mmol) in anhydrous Tetrahydrofuran (THF, 50 mL).
-
Base Addition: Add
(3.0 equiv, 30 mmol) via syringe and cool the reaction mixture to 0 °C using an ice-water bath. -
Synthon Introduction: Dissolve triphosgene (0.35 equiv, 3.5 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes to maintain strict thermal control.
-
Cyclization: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.
-
Validation & Workup: Monitor completion via TLC (DCM:MeOH 9:1). Once the starting material is consumed, quench the reaction with saturated aqueous
(20 mL). Extract the aqueous layer with Ethyl Acetate ( mL). -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Recrystallize the crude solid from toluene to yield the pure 5-bromo-3,4-dihydro-2(1H)-quinazolinone.
Step-by-step synthetic workflow and late-stage functionalization of the quinazolinone scaffold.
Late-Stage Functionalization: The C5-Bromo Handle
The primary utility of the 5-bromo substituent is its capacity to undergo Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5
Objective: Introduce an aryl or heteroaryl group at the C5 position to explore structure-activity relationships (SAR).
Causality & Design Rationale:
The C5 position is sterically encumbered by the adjacent C4 methylene protons. To overcome this activation barrier, a biphasic solvent system (1,4-Dioxane/H₂O) is employed. The water maximizes the solubility of the inorganic carbonate base (
Step-by-Step Procedure:
-
Reagent Loading: Charge a Schlenk tube with 5-bromo-3,4-dihydro-2(1H)-quinazolinone (1.0 equiv, 1 mmol), an arylboronic acid (1.5 equiv, 1.5 mmol), and
(3.0 equiv, 3 mmol). -
Catalyst Addition: Add the catalyst
(0.05 equiv, 5 mol%). -
Solvent & Degassing: Add a mixture of 1,4-Dioxane and
(4:1 v/v, 10 mL). Seal the tube with a rubber septum and degas the mixture by bubbling argon or nitrogen gas directly through the solution for 15 minutes. -
Heating: Replace the septum with a Teflon screw cap and heat the reaction mixture at 90 °C in a pre-heated oil bath for 12–16 hours.
-
Validation: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black, washing with Ethyl Acetate. Analyze the filtrate via LC-MS to confirm the mass shift corresponding to the cross-coupled product.
-
Isolation: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Medicinal Chemistry Applications
The 3,4-dihydroquinazolin-2(1H)-one scaffold is a recognized privileged structure in pharmacology, offering a rigid framework that mimics endogenous biomolecules.
Monoamine Oxidase (MAO) Inhibitors
Quinazolinone derivatives have been extensively evaluated as potent inhibitors of recombinant human monoamine oxidase (MAO) enzymes[5]. Specifically, substitutions at the aromatic core (such as those derived from the 5-bromo handle) allow the molecule to deeply penetrate the hydrophobic substrate-binding cavity of the MAO-B isoform. Research indicates that specific quinazolinone derivatives can achieve sub-micromolar IC50 values, acting as reversible and competitive inhibitors crucial for neurodegenerative disease therapies (e.g., Parkinson's disease)[5].
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Recent SAR explorations have identified novel nanomolar 3,4-dihydroquinazolin-2(1H)-one derivatives as highly effective non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1[6]. The cyclic urea core forms critical hydrogen bonds with the backbone amides of the NNRTI binding pocket (specifically Lys101 and Val106), while functionalization at the C5 position via cross-coupling allows for the optimization of van der Waals interactions within the hydrophobic channel of the viral enzyme[6].
References
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Title: 5-bromo-1,2,3,4-tetrahydroquinazolin-2-one, 95% Source: Chembeez URL: [Link]
-
Title: The Inhibition of Monoamine Oxidase by Esomeprazole Source: ResearchGate URL: [Link]
-
Title: Discovery and SAR exploration of novel nanomolar 3,4-dihydroquinazolin-2(1H)-one non-nucleoside reverse transcriptase inhibitors Source: Researcher.life URL: [Link]
Sources
- 1. 7-Hydroxy-3,4-dihydroquinazolin-2(1H)-one | Benchchem [benchchem.com]
- 2. 1-azido-2-bromo-4-methylbenzene, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
- 3. 5-bromo-3,4-dihydro-2(1H)-Quinazolinone | 1103395-95-4 [chemicalbook.com]
- 4. 1103395-95-4 CAS Manufactory [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
